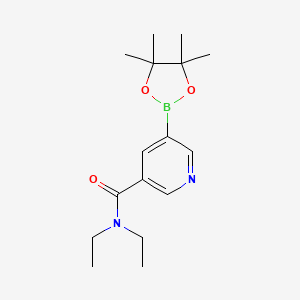

N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide

Description

N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide is a boronic ester-containing nicotinamide derivative. Its molecular formula is C₁₆H₂₄BN₃O₃ (calculated based on structural analogs in ). The compound features a pyridine ring substituted with a boronic ester group at the 5-position and an N,N-diethylamide moiety at the 3-position. The boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BN2O3/c1-7-19(8-2)14(20)12-9-13(11-18-10-12)17-21-15(3,4)16(5,6)22-17/h9-11H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFJUNSCAKPALB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Setup and Catalytic System

A representative procedure involves dissolving 5-bromo-N,N-diethylnicotinamide (10 mmol) and B₂Pin₂ (12 mmol) in anhydrous 1,4-dioxane (20 mL). Potassium acetate (KOAc, 20 mmol) and Pd(dppf)Cl₂ (0.1 mmol) are added under a nitrogen atmosphere. The mixture is heated to 100°C for 12 hours, achieving complete conversion as monitored by LCMS.

Table 1: Key Reaction Parameters for Miyaura Borylation

| Parameter | Value |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (1 mol%) |

| Base | KOAc (2 equiv) |

| Solvent | 1,4-Dioxane |

| Temperature | 100°C |

| Time | 12 hours |

| Yield | 76% |

The use of Pd(dppf)Cl₂ ensures efficient transmetallation and reductive elimination, critical for forming the boron-carbon bond. Alternative catalysts like PdCl₂(dppf)-CH₂Cl₂ adducts show comparable efficacy but require longer reaction times.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents such as 1,4-dioxane enhance catalyst stability and substrate solubility. Lower temperatures (e.g., 80°C) reduce side reactions but extend reaction times to 24 hours, while temperatures above 100°C risk decomposition of the boronate ester.

Stoichiometry and Base Selection

A 1.2:1 molar ratio of B₂Pin₂ to bromide precursor minimizes unreacted starting material. KOAc neutralizes HBr generated during the reaction, preventing catalyst poisoning. Substituting KOAc with carbonate bases (e.g., K₂CO₃) decreases yields due to incomplete deprotonation.

Purification and Characterization

Chromatographic Purification

Crude product purification employs silica gel column chromatography with a petroleum ether/ethyl acetate gradient (50:1 to 3:1). This removes residual catalyst and bis-borylated byproducts, yielding >95% purity.

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃) : δ 8.53 (s, 1H, pyridine-H), 7.78 (d, 1H, J = 8 Hz), 6.45 (d, 1H, J = 8 Hz), 3.09 (s, 6H, N-CH₃), 1.30 (s, 12H, pinacol-CH₃).

-

ESI-MS : m/z 304.2 ([M+H]⁺), consistent with the molecular formula C₁₆H₂₅BN₂O₃.

Alternative Synthetic Routes

Direct Bromination-Borylation Sequence

If 5-bromo-N,N-diethylnicotinamide is unavailable, it can be synthesized via bromination of N,N-diethylnicotinamide using N-bromosuccinimide (NBS) in DMF at 0°C. Subsequent borylation as described in Section 1 affords the target compound in 62% overall yield.

Transmetalation Strategies

Tetranuclear copper complexes derived from N,N-diethylnicotinamide (DENC) have been explored for transmetalation with boron reagents, though yields remain inferior (≤50%) compared to palladium-based methods.

Challenges and Mitigation

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.

Reduction: Reduction reactions can convert the compound into its corresponding boronic ester derivatives.

Substitution: The boronic ester moiety can undergo substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Boronic acids or borates.

Reduction: Boronic ester derivatives.

Substitution: Substituted boronic esters or amides.

Scientific Research Applications

N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.

Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors and receptor modulators.

Biological Studies: It is used in the study of boron-containing compounds’ interactions with biological systems, including their potential as boron neutron capture therapy agents.

Industrial Applications: The compound is used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide involves its interaction with specific molecular targets. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition and receptor modulation. The nicotinamide moiety can interact with nicotinamide adenine dinucleotide (NAD) dependent enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amide Nitrogen

N-Isopropyl Analog ()

- Structure : N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide.

- Molecular Weight : 290.17 g/mol (vs. ~306.20 g/mol for the diethyl variant).

- Key Differences : The isopropyl group reduces steric hindrance compared to diethyl but may lower lipophilicity.

N-Methyl Analog ()

Functional Group Modifications on the Pyridine Ring

Nicotinonitrile Derivative ()

- Structure: 2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile.

- Molecular Formula : C₁₃H₁₈BN₃O₂.

- Key Differences: Replacement of the amide with a nitrile and methylamino group alters electronic properties, increasing electrophilicity for nucleophilic substitution reactions.

- Applications : Likely used in medicinal chemistry as a nitrile-based protease inhibitor precursor .

Fluorophenylcarbamoyl Derivative ()

Core Heterocycle Variations

Pyrimidine-Based Analog ()

- Structure : N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine.

- Molecular Formula : C₁₄H₂₄BN₃O₂.

- Key Differences : Replacement of the pyridine ring with pyrimidine alters hydrogen-bonding capacity and π-π interactions.

- Applications : Pyrimidine derivatives are often explored as kinase inhibitors or nucleotide analogs .

Comparative Data Table

Key Research Findings

- Reactivity : Diethyl and isopropyl analogs exhibit similar cross-coupling efficiency, but steric effects from diethyl groups may slow reaction kinetics .

- Solubility : Methyl and nitrile derivatives show higher aqueous solubility, whereas diethyl and pyrimidine analogs are more lipophilic .

- Stability : Boronic esters in all compounds require inert storage (2–8°C) to prevent hydrolysis .

Biological Activity

N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : C14H24BN3O2

- Molecular Weight : 277.17 g/mol

- CAS Number : 1218791-45-7

- Structure : The compound features a nicotinamide backbone with a dioxaborolane moiety that enhances its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, studies have shown that pyrimidine derivatives can effectively target tumor cells while sparing normal cells, highlighting a favorable therapeutic index .

- Antiviral Properties : Some derivatives of pyrimidine-based compounds have demonstrated antiviral effects against influenza viruses. This suggests that N,N-diethyl derivatives may also possess similar antiviral properties through mechanisms such as viral replication inhibition .

- Enzyme Inhibition : The dioxaborolane group is known for its ability to inhibit enzymes like matrix metalloproteinases (MMPs), which play a critical role in cancer metastasis and tissue remodeling. This inhibition can potentially reduce tumor invasion and metastasis .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

Pharmacodynamics and Toxicity

The pharmacodynamics of this compound suggest a promising safety profile:

- Toxicity Studies : In subacute toxicity studies on mice, the compound exhibited low toxicity at therapeutic doses. The absence of significant side effects at high doses indicates its potential for safe usage in therapeutic contexts .

- Stability : The compound shows high plasma stability with a half-life exceeding 12 hours, making it suitable for further development as a therapeutic agent .

Q & A

Q. What are the key considerations for synthesizing N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide?

The synthesis typically involves introducing the boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to the nicotinamide scaffold via cross-coupling or direct borylation. Critical factors include:

- Temperature control : Reactions often require anhydrous conditions and precise temperatures (e.g., 60–80°C) to avoid decomposition of the boronic ester .

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are commonly used for Suzuki-Miyaura coupling, but ligand choice (e.g., SPhos) can influence yield .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is standard, but recrystallization may improve purity for crystallographic studies .

Q. How should researchers characterize the compound’s structural integrity?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., diethylamino and boronic ester groups). For example, the boron-bound aromatic proton typically appears downfield (~δ 8.5–9.0 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight, with boron isotopic patterns (¹⁰B/¹¹B) aiding identification .

- X-ray crystallography : Software like SHELXL or OLEX2 refines crystal structures, highlighting bond angles and steric effects from the diethylamino group .

Q. What safety protocols are critical for handling this compound?

- Hazards : The boronic ester is moisture-sensitive and may release toxic fumes if hydrolyzed. Hazards include skin/eye irritation (H302) .

- Storage : Store under inert gas (N₂/Ar) at 2–8°C in airtight containers. Avoid exposure to light to prevent boronate decomposition .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling yields with this boronic ester?

- Substrate compatibility : Test electron-deficient aryl halides (e.g., 5-bromonicotinamide derivatives) to enhance coupling efficiency. Steric hindrance from the diethylamino group may require longer reaction times .

- Solvent/base systems : Use DMF/H₂O (4:1) with K₂CO₃ for polar substrates. For hydrophobic partners, switch to toluene/EtOH with CsF .

- Catalyst screening : Compare PdCl₂(dppf) vs. Pd(OAc)₂ with SPhos ligands. Ligand bulkiness can mitigate steric clashes .

Q. How to resolve contradictions in crystallographic vs. spectroscopic data?

- Case example : If NMR suggests planar geometry but X-ray shows puckering in the dioxaborolane ring, perform DFT calculations (e.g., Gaussian) to assess energy barriers for ring distortion .

- Dynamic effects : Variable-temperature NMR can detect conformational flexibility not captured in static crystal structures .

Q. What strategies improve solubility for in vitro bioassays?

- Solvent screening : Test DMSO for stock solutions (10 mM), but dilute into aqueous buffers with <1% DMSO to avoid cytotoxicity. Co-solvents like PEG-400 may stabilize the boronate .

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyls) at the diethylamino moiety while retaining boronic ester reactivity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.